DIRECT YELLOW 49
Overview
Description
Disodium 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))dibenzoate is a synthetic organic compound known for its vibrant yellow color. It is commonly used as a dye in various industrial applications. The compound has a molecular formula of C29H22N6Na2O7 and a molecular weight of 612.50 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))dibenzoate typically involves a multi-step process. The initial step involves the diazotization of 3-aminobenzoic acid, followed by coupling with (2-methoxyphenylamino)methanesulfonic acid. The resulting product is then treated with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is usually obtained as a yellow-brown powder, which is then purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions
Disodium 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines .
Scientific Research Applications
Disodium 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))dibenzoate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Mechanism of Action
The mechanism of action of disodium 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))dibenzoate involves its interaction with specific molecular targets. The compound’s azo groups can form complexes with metal ions, which can affect various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Disodium 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis(benzenesulphonate): Similar structure but with sulfonate groups instead of carboxylate groups.
Disodium 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis(benzoate): Similar structure but with different substituents on the benzene rings.
Uniqueness
Disodium 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))dibenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and ability to form stable complexes with metal ions make it particularly valuable in various industrial and research applications .
Properties
IUPAC Name |
disodium;3-[[4-[[4-[(3-carboxylatophenyl)diazenyl]-2-methoxyphenyl]carbamoylamino]-3-methoxyphenyl]diazenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6O7.2Na/c1-41-25-15-21(34-32-19-7-3-5-17(13-19)27(36)37)9-11-23(25)30-29(40)31-24-12-10-22(16-26(24)42-2)35-33-20-8-4-6-18(14-20)28(38)39;;/h3-16H,1-2H3,(H,36,37)(H,38,39)(H2,30,31,40);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXJNLBMNQMUQO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])NC(=O)NC3=C(C=C(C=C3)N=NC4=CC=CC(=C4)C(=O)[O-])OC.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6Na2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6420-30-0 | |
Record name | Direct Yellow 49 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT YELLOW 49 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WAD4KQ3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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